
N-Methyloctadecan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyloctadecan-2-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom. This compound is characterized by a long alkyl chain, making it a fatty amine, which is often used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyloctadecan-2-amine can be synthesized through several methods:
Reductive Amination: This involves the reaction of octadecan-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine.
Alkylation of Ammonia: Another method involves the alkylation of ammonia with octadecyl halides.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of fatty acids. These methods are preferred due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyloctadecan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines or other derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include primary amines, amides, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Methyloctadecan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a surfactant in various chemical processes.
Biology: This compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: This compound is used in the production of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism by which N-Methyloctadecan-2-amine exerts its effects involves its interaction with cell membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylhexadecan-2-amine: Similar in structure but with a shorter alkyl chain.
N-Methyloctadecan-1-amine: Differing in the position of the amine group.
N,N-Dimethyloctadecan-2-amine: A tertiary amine with an additional methyl group.
Uniqueness
N-Methyloctadecan-2-amine is unique due to its specific alkyl chain length and the position of the amine group, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific surfactant characteristics and membrane interactions .
Propiedades
Número CAS |
60472-35-7 |
|---|---|
Fórmula molecular |
C19H41N |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
N-methyloctadecan-2-amine |
InChI |
InChI=1S/C19H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20-3/h19-20H,4-18H2,1-3H3 |
Clave InChI |
UCRWSAUUCAAKOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


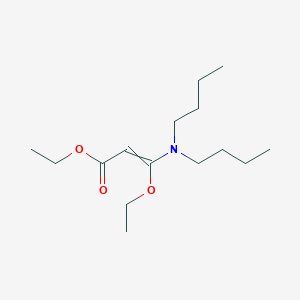
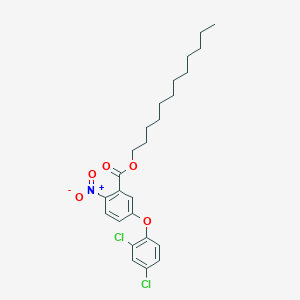
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)

![Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate](/img/structure/B14611497.png)

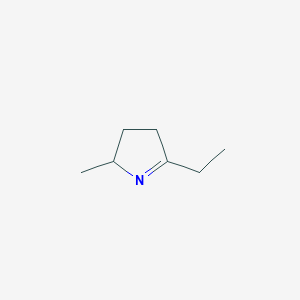
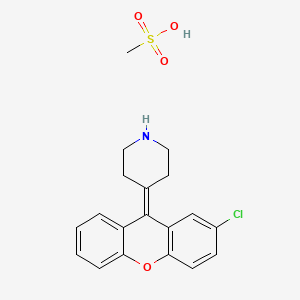
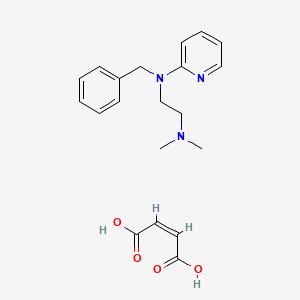
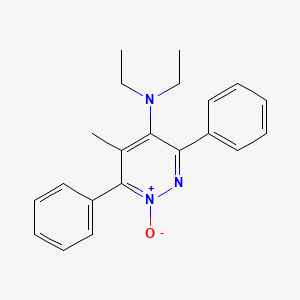
![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)
![1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide](/img/structure/B14611534.png)
![10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14611540.png)

